3,5-dichloro-2-(difluoromethoxy)benzoic Acid
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Overview
Description
3,5-dichloro-2-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4Cl2F2O3 and a molecular weight of 257.02 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzoic acid core. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-(difluoromethoxy)benzoic acid typically involves the chlorination and fluorination of a benzoic acid derivative. One common method includes the reaction of 3,5-dichlorobenzoic acid with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Esterification Products: Esters of this compound.
Scientific Research Applications
3,5-dichloro-2-(difluoromethoxy)benzoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or regulatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-4-methoxybenzoic acid
- 2,4-dichloro-3,5-difluorobenzoic acid
- 3,5-dichloro-2-methoxybenzoic acid
Uniqueness
3,5-dichloro-2-(difluoromethoxy)benzoic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. The difluoromethoxy group also enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in various research applications .
Biological Activity
3,5-Dichloro-2-(difluoromethoxy)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C8H4Cl2F2O3 and a molecular weight of 257.02 g/mol. Its structure features two chlorine atoms and a difluoromethoxy group attached to a benzoic acid backbone, which contributes to its unique chemical properties and potential biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can disrupt normal cellular processes.
- Receptor Modulation : It may modulate receptor activity by interacting with receptor binding sites, thereby influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may serve as potential anticancer agents. For example, structural analogs have shown significant inhibitory effects on various cancer cell lines, with IC50 values in the micromolar range .
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in animal models. Studies have shown that it can inhibit LPS-induced pulmonary neutrophilia in mice at doses as low as 1.0 mg/kg .
- Antimicrobial Properties : Some studies have explored the antimicrobial activity of similar compounds, indicating that they may possess beneficial effects against bacterial and fungal pathogens .
Table 1: Summary of Biological Activities
Structural Activity Relationship (SAR)
The presence of the difluoromethoxy group and chlorine atoms significantly influences the compound's reactivity and interactions with biological targets. SAR studies have shown that modifications to these groups can enhance or diminish biological activity, guiding future drug design efforts.
Table 2: Structural Comparisons
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C8H4Cl2F2O3 | Chlorine at positions 3 and 5 |
Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate | C9H6Cl2F2O3 | Methyl ester derivative |
Similar dichloro-difluoromethoxy derivatives | Varies | Different substitution patterns |
Properties
IUPAC Name |
3,5-dichloro-2-(difluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-3-1-4(7(13)14)6(5(10)2-3)15-8(11)12/h1-2,8H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFYTVSXNGKBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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